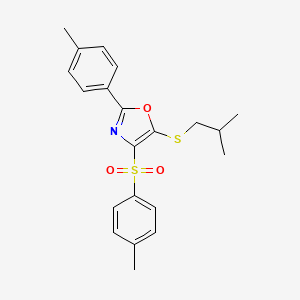

5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Isobutylthio)-2-(p-tolyl)-4-tosyloxazole” is an oxazole derivative. Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would likely show typical features of oxazoles, with the isobutylthio, p-tolyl, and tosyloxy groups attached at the 5th, 2nd, and 4th positions of the oxazole ring, respectively .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the isobutylthio, p-tolyl, and tosyloxy groups in this compound would likely influence its solubility, reactivity, and other properties .Scientific Research Applications

Anticancer Applications

Isoxazoles have been explored for their anticancer properties. A study on 5-(2′-indolyl)thiazoles, synthesized through a reaction involving thioamides and tosyloxypentane-dione, demonstrated encouraging anticancer activity against selected human cancer cell lines. This suggests that compounds with similar structural features might also possess potential anticancer properties (Vaddula et al., 2016).

Antimicrobial and Antitubercular Activity

Research on isoxazole clubbed 1,3,4-oxadiazole derivatives revealed antimicrobial and antitubercular activity, suggesting the utility of isoxazole-based compounds in developing treatments against infectious diseases (Shingare et al., 2018).

Glycine Antagonists

Isoxazoles have been studied as glycine antagonists, indicating their potential use in neurological research and treatment. The research on bicyclic 5-isoxazolol zwitterions provides insights into their interaction with glycine receptors, highlighting their biological activity and potential therapeutic applications (Brehm et al., 1986).

Cognitive Enhancers

Certain isoxazole analogues have been identified as 5-HT(2A)/5-HT(2C) receptor agonists with pro-cognitive properties. This points towards the application of isoxazole derivatives in treating cognitive impairments and enhancing cognitive performance (Jensen et al., 2013).

Environmental Studies

Isoxazole derivatives, such as benzotriazoles, have been detected in environmental samples, indicating their persistence and potential environmental impact. This research underscores the importance of studying the environmental fate and effects of isoxazole compounds (Weiss & Reemtsma, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-5-(2-methylpropylsulfanyl)-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S2/c1-14(2)13-26-21-20(27(23,24)18-11-7-16(4)8-12-18)22-19(25-21)17-9-5-15(3)6-10-17/h5-12,14H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOMJBWKGNKIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(C)C)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Benzodioxol-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2522870.png)

![N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2522872.png)

![[(4As,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridin-4a-yl]methanol](/img/structure/B2522873.png)

![3-Tert-butyl-7,9-dimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2522876.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxychroman-4-yl)methyl)urea](/img/structure/B2522879.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2522881.png)

![1-[3-(2-Methoxyphenyl)propyl]piperazine](/img/structure/B2522883.png)

![N-(4-butylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2522884.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2522886.png)

![1-(3,5-dimethylphenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2522888.png)